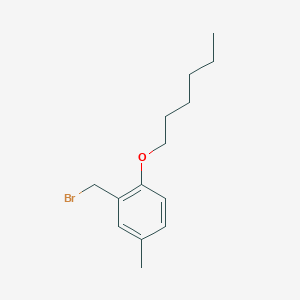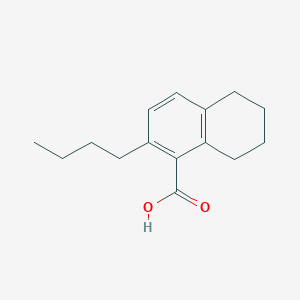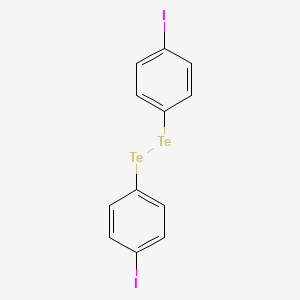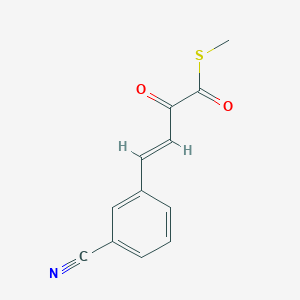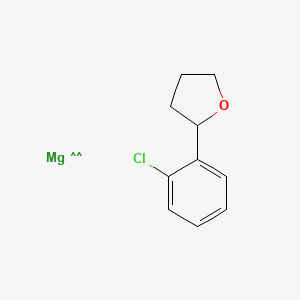![molecular formula C17H16O B12533937 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol CAS No. 681294-18-8](/img/structure/B12533937.png)
2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(Bicyclo[420]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol typically involves multiple steps starting from benzocyclobutene. One common method includes the Grignard reaction, where benzocyclobutene is reacted with a suitable Grignard reagent to form the desired bicyclic structure . The reaction conditions often involve an inert atmosphere, such as argon, and temperatures ranging from 25°C to 40°C .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated bicyclic compounds.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenol ring or the bicyclic structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Halogenating agents, acids, and bases are often used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce more saturated bicyclic compounds.
Scientific Research Applications
2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action for 2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol involves its interaction with various molecular targets. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their function. The bicyclic structure may also interact with cellular membranes or other macromolecules, influencing their properties and activities.
Comparison with Similar Compounds
Similar Compounds
Benzocyclobutene: A precursor in the synthesis of the target compound.
Adamantan-2-ol derivatives: Compounds with similar bicyclic structures and applications in material science and medicine.
Uniqueness
2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol is unique due to its specific bicyclic structure combined with a phenol group, which imparts distinct chemical and physical properties. This combination makes it valuable for specialized applications in various scientific fields.
Properties
CAS No. |
681294-18-8 |
|---|---|
Molecular Formula |
C17H16O |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-[3-(3-bicyclo[4.2.0]octa-1(6),2,4-trienyl)prop-2-enyl]phenol |
InChI |
InChI=1S/C17H16O/c18-17-7-2-1-5-15(17)6-3-4-13-8-9-14-10-11-16(14)12-13/h1-5,7-9,12,18H,6,10-11H2 |
InChI Key |
QZEKPXXVWIKDOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C1C=CC(=C2)C=CCC3=CC=CC=C3O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



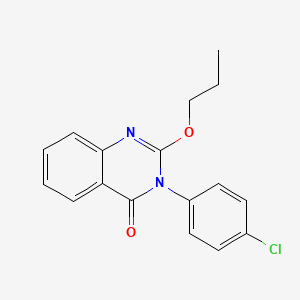
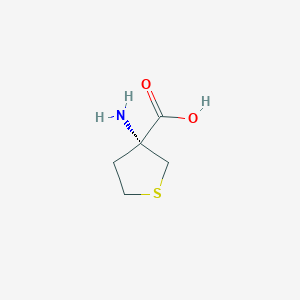
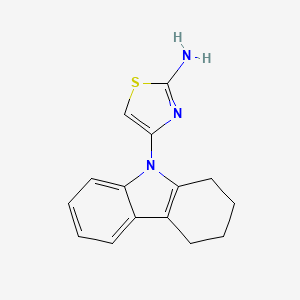
![(2-Azido-5-methylphenyl)[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B12533875.png)
![Phosphine, [1,1'-binaphthalen]-2-ylbis[3,5-bis(trifluoromethyl)phenyl]-](/img/structure/B12533879.png)
